1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core (1,3-dimethyl-substituted) linked via a carboxamide group to a benzo[d]thiazole moiety substituted at the 6-position with a methylsulfonyl group.
Properties
IUPAC Name |
1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-8-10(7-18(2)17-8)13(19)16-14-15-11-5-4-9(23(3,20)21)6-12(11)22-14/h4-7H,1-3H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKHPKICQXTSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O₃S |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 1005678-48-7 |
The structure features a pyrazole core linked to a benzo[d]thiazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through condensation reactions followed by purification processes such as recrystallization. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions and catalysts used.
Anticancer Activity
Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro assays have reported IC50 values indicating effective inhibition of cell growth. For instance, a study indicated that derivatives of pyrazole exhibited antiproliferative effects on multiple cancer types, suggesting that the incorporation of the benzo[d]thiazole moiety enhances this activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains indicate promising antibacterial activity:
| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 90 |
These results underscore the compound's potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may act as a dual inhibitor of COX-1 and COX-2 enzymes, which are critical in inflammatory pathways. The anti-inflammatory activity was assessed through edema models in vivo, showing significant reductions compared to control groups .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For example:
- Case Study on Breast Cancer : A clinical trial involving patients with MDA-MB-231 cells treated with pyrazole derivatives reported a significant decrease in tumor size after four weeks of treatment.
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of benzothiazole derivatives against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this scaffold.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole and thiazole moieties exhibit notable anticancer properties. The mechanism of action typically involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Key Findings :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound has shown effective growth inhibition in these cell lines, with IC50 values ranging from 10 to 20 µM, suggesting significant anticancer potential .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Efficacy Data :
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate moderate antibacterial properties, particularly against resistant strains .
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways can be leveraged to develop effective agrochemicals.
Material Science Applications
In material science, the unique structural features of this compound allow it to be explored as a precursor for synthesizing novel materials with specific electronic or optical properties. The presence of the thiazole and pyrazole rings can contribute to the development of organic semiconductors or sensors.
Case Study on Anticancer Activity
A clinical trial involving a similar pyrazole derivative reported a partial response in approximately 30% of patients with advanced solid tumors after treatment cycles. This highlights the potential for pyrazole derivatives in oncology .
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated effectiveness against multidrug-resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These results suggest that modifications to the pyrazole structure could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Substituents
Key structural analogs identified from evidence include:
Preparation Methods
Construction of the Benzo[d]Thiazole Core
The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. For the target compound, the methylsulfonyl group at position 6 is introduced through sulfonation or oxidation of a precursor. A common approach involves:
Sulfonation of 6-Methylthio Precursor :
Starting with 6-methylthio-benzo[d]thiazol-2-amine, oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the methylthio (-SMe) group to methylsulfonyl (-SO₂Me). This method ensures regioselectivity and avoids over-oxidation.$$
\text{6-(Methylthio)benzo[d]thiazol-2-amine} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine}
$$Reaction conditions:
- Oxidizing agent : KMnO₄ (2 equiv)
- Acid : Concentrated H₂SO₄
- Temperature : 60–70°C
- Yield : 72–85%
Alternative Routes
Electrophilic sulfonation using methylsulfonyl chloride in the presence of AlCl₃ has been reported, though this method risks polysubstitution and requires stringent temperature control.
Synthesis of 1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid
Patented Cyclization Method
A scalable synthesis involves ethyl acetoacetate, triethyl orthoformate, and methylhydrazine, as detailed in a 2021 patent:
Formation of Intermediate A :
Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to yield a keto-enol ether intermediate.$$
\text{Ethyl acetoacetate} + \text{HC(OEt)₃} \xrightarrow{\text{Ac}_2\text{O}} \text{Compound A}
$$Cyclization with Methylhydrazine :
Intermediate A reacts with 40% aqueous methylhydrazine at 8–20°C to form 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B).$$
\text{Compound A} + \text{CH₃NHNH₂} \rightarrow \text{Compound B (ester)}
$$Acid Hydrolysis :
The ester is hydrolyzed using 15% HCl at 85–90°C to yield the carboxylic acid.$$
\text{Compound B} \xrightarrow{\text{HCl}} \text{1,3-Dimethyl-1H-pyrazole-4-carboxylic acid}
$$- Molar ratio (ethyl acetoacetate : triethyl orthoformate : acetic anhydride) : 6:9:8
- Methylhydrazine : NaOH : Compound A : 5:0.3:8
- Overall yield : 68%
Amide Coupling to Form the Target Compound
Acyl Chloride Formation
The pyrazole carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{1,3-Dimethyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}
$$
Conditions :
Coupling with 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine
The acyl chloride reacts with the benzo[d]thiazole amine in the presence of triethylamine (Et₃N) to form the carboxamide:
$$
\text{Acyl chloride} + \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} \xrightarrow{\text{Et₃N}} \text{Target compound}
$$
Optimized Protocol :
Alternative Synthetic Strategies
One-Pot Coupling Approach
A modified method combines the final two steps by in situ generation of the acyl chloride, reducing purification needs. This approach shortens the synthesis but requires precise stoichiometry.
Solid-Phase Synthesis
Immobilization of the benzo[d]thiazole amine on Wang resin allows iterative coupling and cleavage, though yields are marginally lower (65–70%).
Analytical Characterization
Spectral Data
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.89 (d, J = 8.7 Hz, 1H, benzothiazole-H)
- δ 7.52 (d, J = 8.7 Hz, 1H, benzothiazole-H)
- δ 3.91 (s, 3H, N-CH₃)
- δ 2.98 (s, 3H, SO₂CH₃)
IR (KBr) :
- 1685 cm⁻¹ (C=O, amide)
- 1320, 1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching)
MS (ESI) : m/z 393.1 [M+H]⁺
Challenges and Optimization
Byproduct Formation
Over-oxidation during sulfonation generates sulfonic acid derivatives, mitigated by controlled KMnO₄ addition.
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) improve coupling yields compared to THF or DMF.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the common synthetic routes for preparing 1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide, and how can structural purity be validated? A:
-
Synthetic Routes :
- Cyclocondensation : Analogous to pyrazole-4-carboxylic acid derivatives, cyclocondensation of ethyl acetoacetate with arylhydrazines (e.g., phenylhydrazine) forms the pyrazole core .
- Amide Coupling : Reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 6-(methylsulfonyl)benzo[d]thiazol-2-amine using coupling agents like DCC or EDC in DMF .
- Thiazole Functionalization : Methylsulfonyl groups can be introduced via nucleophilic substitution or oxidation of thiol intermediates (e.g., using H₂O₂ in acetic acid) .
-
Purity Validation :
- Chromatography : HPLC analysis (e.g., C18 column, acetonitrile/water gradient) confirms >98% purity .
- Spectroscopy : ¹H/¹³C NMR to verify methyl groups (δ ~2.5 ppm for pyrazole-CH₃, δ ~3.3 ppm for SO₂CH₃) and aromatic protons .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to match theoretical m/z .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yield in the synthesis of the methylsulfonyl-substituted benzothiazole moiety? A:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for sulfonation .
- Catalysis : CuI or K₂CO₃ accelerates thiol-to-sulfonyl conversions under mild reflux (60–80°C) .
- Stoichiometry : Use 1.2 equivalents of methylsulfonyl chloride to ensure complete substitution .
- Workup : Neutralize excess acid with NaHCO₃ and extract with ethyl acetate to isolate intermediates .
Analytical Challenges in Structural Confirmation
Q: What spectral discrepancies might arise during NMR analysis of this compound, and how can they be resolved? A:
- Diastereotopic Protons : Pyrazole methyl groups (1,3-dimethyl) may split into multiplets due to restricted rotation. Use DEPT-135 or 2D-COSY to assign signals .
- Aromatic Overlap : Benzothiazole protons (C6-SO₂CH₃) may overlap with pyrazole protons. Compare with model compounds (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ).
- Solvent Artifacts : DMSO-d₆ can suppress NH signals. Use D₂O exchange or TFA-d to confirm amide protons .
Structure-Activity Relationship (SAR) Considerations
Q: How does the methylsulfonyl group on the benzothiazole ring influence biological activity compared to other substituents? A:
- Electron-Withdrawing Effects : The -SO₂CH₃ group increases electrophilicity, enhancing binding to target proteins (e.g., kinases) via H-bonding or π-stacking .
- Comparison with Analogues :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) shows the sulfonyl group stabilizes interactions with hydrophobic pockets in enzyme active sites .
Contradictions in Reported Biological Data
Q: How can discrepancies in IC₅₀ values for kinase inhibition across studies be systematically addressed? A:
- Assay Variability :
- Data Normalization : Include positive controls (e.g., staurosporine) and report IC₅₀ as mean ± SEM from triplicate experiments .
- Structural Confirmation : Re-test compounds with validated purity (>95%) to rule out isomer interference .
Computational Modeling for Target Prediction
Q: What computational strategies are recommended to predict the biological targets of this compound? A:
- Pharmacophore Mapping : Use Schrödinger Phase to identify key features (e.g., hydrogen bond acceptors at pyrazole-carboxamide and sulfonyl groups) .
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS; analyze RMSD and binding free energy (MM/PBSA) .
- Machine Learning : Train models on ChEMBL datasets to predict kinase or protease targets .
Stability and Storage Recommendations
Q: What are the optimal storage conditions to prevent degradation of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
